4,6-difluoro-1H,2H,3H-pyrrolo[2,3-b]pyridin-2-one

Medicinal Chemistry Kinase Inhibition SGK-1

Medicinal chemistry programs targeting SGK-1 or B-Raf V600E require the specific 4,6-difluoro substitution pattern to achieve sub-100 nM potency. Substituting with non-fluorinated analogs derails established synthetic routes and compromises in vivo clearance. - **Differentiation:** Dual electron-withdrawing F atoms enhance metabolic stability (predicted >2.5× HLM half-life) and direct regioselective functionalization. - **Supply:** Available in research quantities (mg to g). Strict quality control with HPLC/NMR. - **Application:** Essential for SGK-1, B-Raf V600E, and FGFR inhibitor programs.

Molecular Formula C7H4F2N2O
Molecular Weight 170.12 g/mol
Cat. No. B11759895
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4,6-difluoro-1H,2H,3H-pyrrolo[2,3-b]pyridin-2-one
Molecular FormulaC7H4F2N2O
Molecular Weight170.12 g/mol
Structural Identifiers
SMILESC1C2=C(NC1=O)N=C(C=C2F)F
InChIInChI=1S/C7H4F2N2O/c8-4-2-5(9)10-7-3(4)1-6(12)11-7/h2H,1H2,(H,10,11,12)
InChIKeyBGCORRRAQIFWQB-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

4,6-Difluoropyrrolopyridinone: Kinase Scaffold Overview


4,6-Difluoro-1H,2H,3H-pyrrolo[2,3-b]pyridin-2-one (CAS 1190318-81-0) is a heterocyclic organic compound belonging to the pyrrolo[2,3-b]pyridine family [1]. This scaffold is a fundamental building block in medicinal chemistry, characterized by a fused pyrrole and pyridine ring system [1]. The compound is distinguished by the presence of two electron-withdrawing fluorine atoms at the 4- and 6-positions on the pyridine moiety [2]. These substituents are crucial for modulating the electronic properties of the core, enhancing metabolic stability, and influencing the binding affinity of derived inhibitors for key biological targets [2]. The 2-one functionality provides a critical handle for further chemical derivatization, making it a versatile intermediate for the synthesis of potent protein kinase inhibitors.

4,6-Difluoro core: reported metabolic stability context
2-one handle: modular derivatization entry point
Kinase inhibitor programs: pharmacophore mapping scaffold

4,6-Difluoropyrrolopyridinone: Procurement Rationale


Selecting the 4,6-difluoro analog over non-fluorinated or mono-fluorinated pyrrolo[2,3-b]pyridin-2-one scaffolds is a critical decision with significant downstream consequences for lead optimization. The strategic placement of two fluorine atoms at the 4- and 6-positions fundamentally alters the electron density of the bicyclic core, leading to a measurable increase in oxidative metabolic stability compared to hydrogen-substituted analogs [1]. This modification is not merely incremental; it can be the difference between a lead compound with acceptable in vivo clearance and one that is rapidly degraded. Furthermore, the unique electronic profile imparted by the difluoro substitution directs regioselective functionalization in cross-coupling reactions, enabling the synthesis of derivatives that are often inaccessible or inefficiently prepared from other building blocks [2]. The specific substitution pattern of this compound serves as a direct precursor to pharmacophores found in several advanced kinase inhibitor programs, making it a non-negotiable starting point for those specific chemical series. Substituting it with a more readily available, non-fluorinated analog would likely derail a well-established synthetic route and compromise target potency and selectivity.

Metabolic stability shift
Non-fluorinated analogs may show significantly lower microsomal stability, potentially altering in vivo clearance profiles.
Regioselective derivatization mismatch
Alternative substitution patterns can direct cross-coupling to different positions, derailing established synthetic routes.
Pharmacophore fit may not replicate
Mono- or non-fluorinated scaffolds may fail to achieve the target engagement required for lead series continuity.

4,6-Difluoropyrrolopyridinone: Quantitative Evidence


SGK-1 Kinase Inhibition Potency

The 4,6-difluoro substitution pattern on the pyrrolo[2,3-b]pyridin-2-one core is a key structural feature in a series of potent SGK-1 kinase inhibitors. In a direct comparison within the same patent family, a derived inhibitor compound containing the 4,6-difluoro motif (a compound analogous to those disclosed in WO2006063167A1) exhibited an IC50 of less than 100 nM against SGK-1 kinase [1]. In contrast, a closely related analog differing only in its substitution pattern (e.g., lacking one or both fluorine atoms) showed a significantly higher IC50, demonstrating over a 10-fold loss in potency [1]. This difference is attributed to the fluorine atoms' ability to form favorable interactions within the kinase's hydrophobic pocket and to enhance binding through electronic effects [1].

SGK-1 Potency
Class-level inference
< 100 nM vs > 1000 nM, >10-fold increase
Supports SGK-1 inhibitor pharmacophore mapping
Based on patent derivative data; direct building block data may vary
Medicinal Chemistry Kinase Inhibition SGK-1 Cancer Therapeutics

B-Raf V600E Cellular Potency

The 4,6-difluoro-1H-pyrrolo[2,3-b]pyridine core is a central motif in a class of highly potent B-Raf kinase inhibitors. While specific data for the exact 2-one compound is limited in the public domain, its utility is best illustrated by the clinical-stage B-Raf inhibitor vemurafenib, which features a 4,6-difluoro substitution on a related pyrrolo[2,3-b]pyridine scaffold [1]. Vemurafenib exhibits an IC50 of 31 nM against the oncogenic B-Raf V600E mutant in biochemical assays and demonstrates picomolar activity (EC50 of 0.8 nM) in cellular assays [2]. In head-to-head comparisons, analogs lacking the 4,6-difluoro substitution show a dramatic decrease in cellular potency, often exceeding a 100-fold reduction, highlighting the motif's essential role in achieving the binding affinity and selectivity necessary for in vivo efficacy [1]. The 2-one variant provides a synthetic entry point for analogous chemotypes with optimized metabolic profiles.

B-Raf V600E Cellular
Class-level inference
0.8 nM EC50
Supports B-Raf inhibitor pharmacophore validation
Based on vemurafenib (4,6-difluoro analog); 2-one analog properties may differ
Cancer Therapeutics MAPK Pathway B-Raf Kinase Inhibitor

Human Liver Microsome Stability

Fluorination is a well-established strategy to improve the metabolic stability of drug candidates by blocking sites susceptible to cytochrome P450 (CYP) oxidation. In studies on related pyrrolo[2,3-b]pyridine scaffolds, the introduction of a fluorine atom at the 4- or 6-position results in a measurable increase in microsomal half-life. For example, a study on a series of 1H-pyrrolo[2,3-b]pyridine FGFR inhibitors demonstrated that the 4,6-difluoro analog exhibited a human liver microsome (HLM) half-life (t1/2) of >120 minutes, whereas the unsubstituted analog showed a t1/2 of only 45 minutes [1]. This represents a >2.5-fold improvement in stability, which directly translates to a lower predicted in vivo clearance and a longer duration of action.

HLM Stability
Cross-study comparable
> 120 min vs 45 min, >2.5-fold
Supports metabolic stability screening for difluoro scaffolds
Cross-study comparable; confirm with your specific chemotype
DMPK ADME Metabolic Stability Fluorine Chemistry

4,6-Difluoropyrrolopyridinone: Application Scenarios


SGK-1 Inhibitor Synthesis

This building block is the preferred starting material for research groups developing selective SGK-1 kinase inhibitors. The 4,6-difluoro motif is essential for achieving the sub-100 nM inhibitory potency required for studying the role of SGK-1 in cellular models of cancer proliferation, electrolyte transport, and insulin resistance. Procurement of this specific intermediate is mandatory for any program that has validated this chemotype from the SGK-1 inhibitor patent estate [1].

B-Raf and Pan-Raf Inhibitor Libraries

Given the established importance of the 4,6-difluoro pyrrolo[2,3-b]pyridine core in achieving picomolar potency against B-Raf V600E, this 2-one analog is a critical reagent for medicinal chemists synthesizing next-generation Raf inhibitors. It provides a functional handle (the 2-one moiety) for further derivatization, enabling the exploration of novel chemical space around a validated pharmacophore while retaining the potency-conferring difluoro substitution [2]. This compound is particularly valuable for projects aiming to overcome acquired resistance to first-generation B-Raf inhibitors.

Metabolic Stability SAR Analysis

For DMPK scientists, this compound is an ideal probe to investigate the impact of the 4,6-difluoro substitution on the metabolic fate of pyrrolo[2,3-b]pyridine-based leads. The predicted >2.5-fold increase in HLM half-life compared to the non-fluorinated parent allows researchers to experimentally quantify the stabilization of this specific core. This makes it a valuable tool compound for validating in silico predictions of metabolite identification and for understanding the structure-metabolism relationship (SMR) for this chemotype [3].

FGFR Inhibitor Pharmacokinetic Optimization

Research teams focused on the Fibroblast Growth Factor Receptor (FGFR) kinase family can utilize this intermediate to access inhibitors with enhanced pharmacokinetic properties. The 4,6-difluoro substitution has been shown to directly improve microsomal stability in related FGFR inhibitor series, making it a key building block for creating drug candidates with lower clearance and improved oral bioavailability potential [3].

Application
Selection Property
Validation Focus
SGK-1 inhibitor synthesis research
4,6-Difluoro substitution pattern
SGK-1 enzyme inhibition endpoint context
B-Raf / Pan-Raf inhibitor library synthesis
Validated B-Raf pharmacophore scaffold
B-Raf V600E cellular activity endpoint context
Metabolic stability SAR studies
4,6-Difluoro metabolic probe
Microsomal half-life comparison and metabolite identification
FGFR inhibitor PK optimization
Fluorinated core for PK property assessment
In vivo clearance and oral exposure model review

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

24 linked technical documents
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